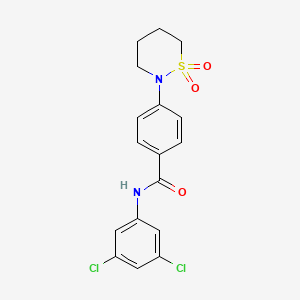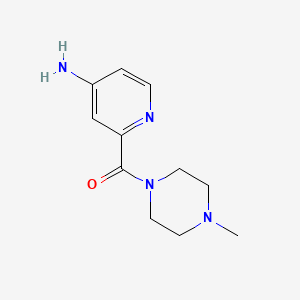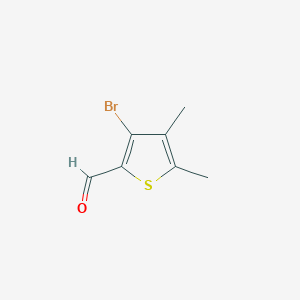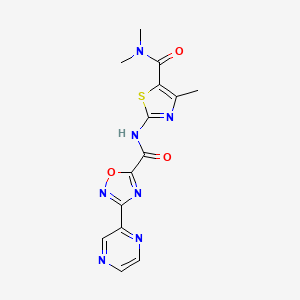
N-(5-(dimethylcarbamoyl)-4-methylthiazol-2-yl)-3-(pyrazin-2-yl)-1,2,4-oxadiazole-5-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
This compound is a complex organic molecule that contains several different functional groups and heterocyclic rings, including a dimethylcarbamoyl group, a methylthiazol ring, a pyrazin ring, and an oxadiazole ring .
Synthesis Analysis
The synthesis of similar compounds often involves the use of cross-coupling reactions, such as the Suzuki reaction . Protodeboronation of boronic esters is also a common step in the synthesis of these types of compounds .Molecular Structure Analysis
The molecular structure of this compound is likely to be complex due to the presence of several different functional groups and heterocyclic rings. The pyridine and pyrazine rings are aromatic heterocycles that contain nitrogen atoms .Chemical Reactions Analysis
The chemical reactions involving this compound are likely to be complex and varied due to the presence of several different functional groups and heterocyclic rings. The pyridine and pyrazine rings, in particular, are known to participate in a wide range of chemical reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be determined by its molecular structure. The presence of several different functional groups and heterocyclic rings is likely to result in a complex set of properties .Aplicaciones Científicas De Investigación
Lithiation of Heteroaromatic Compounds :
- Research by Micetich (1970) in the "Canadian Journal of Chemistry" investigated the lithiation of various heteroaromatic compounds, including oxadiazoles. They found that certain oxadiazoles undergo lateral lithiation to give respective acetic acids after carboxylation, highlighting a potential synthetic application for compounds like the one (Micetich, 1970).
Cytotoxicity and DNA Binding Studies :
- A study by Purohit et al. (2011) in "Archiv der Pharmazie" synthesized a series of compounds related to oxadiazoles and evaluated their cytotoxicity against human cancer cell lines. They also conducted DNA binding studies, suggesting potential applications in cancer research and drug development (Purohit, Prasad, & Mayur, 2011).
Antimycobacterial Activity :
- Gezginci, Martin, and Franzblau (1998) in the "Journal of Medicinal Chemistry" reported the synthesis of pyridines and pyrazines substituted with oxadiazoles and their testing against Mycobacterium tuberculosis. This research indicates the potential use of such compounds in developing treatments for tuberculosis (Gezginci, Martin, & Franzblau, 1998).
Synthesis and Antiallergic Activities :
- Huang et al. (1994) in "Chemical & Pharmaceutical Bulletin" synthesized a series of compounds related to oxadiazoles, exploring their antiallergic activities. This suggests potential applications in the development of antiallergic drugs (Huang, Kuo, Wang, Ishii, & Nakamura, 1994).
Insecticidal Activity and SAR :
- Qi et al. (2014) in "RSC Advances" synthesized a series of anthranilic diamides analogs containing oxadiazole rings and evaluated their insecticidal activities. This research indicates the potential for developing new insecticides (Qi, Chen, Wang, Ni, Li, Zhu, & Yuan, 2014).
Propiedades
IUPAC Name |
N-[5-(dimethylcarbamoyl)-4-methyl-1,3-thiazol-2-yl]-3-pyrazin-2-yl-1,2,4-oxadiazole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13N7O3S/c1-7-9(13(23)21(2)3)25-14(17-7)19-11(22)12-18-10(20-24-12)8-6-15-4-5-16-8/h4-6H,1-3H3,(H,17,19,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DBMKWKQNPNWCJV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)NC(=O)C2=NC(=NO2)C3=NC=CN=C3)C(=O)N(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13N7O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-[(1-methyl-1H-pyrazol-4-yl)amino]benzoic acid](/img/structure/B2810230.png)
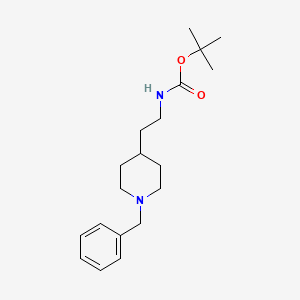
![1-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-3-(2-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)phenyl)urea](/img/structure/B2810233.png)
![N-(5-(5-cyclopropylisoxazole-3-carbonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)furan-2-carboxamide](/img/structure/B2810236.png)
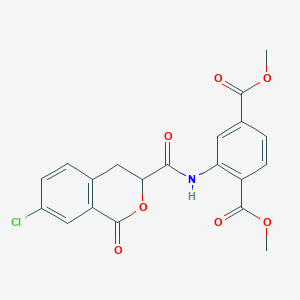
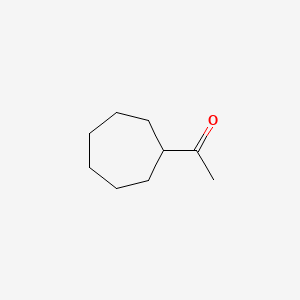
![N-[2-Hydroxy-2-(4-thiophen-2-ylphenyl)ethyl]-3-[4-(trifluoromethyl)phenyl]propanamide](/img/structure/B2810240.png)
![[(1-Cyanocyclohexyl)carbamoyl]methyl 2-ethyl-4-methylquinoline-3-carboxylate](/img/structure/B2810244.png)
![3-(5,6-Dihydroimidazo[2,1-b][1,3]thiazol-3-yl)aniline](/img/structure/B2810245.png)

![(Z)-2-(benzo[d][1,3]dioxol-5-ylmethylene)-6-((2-methylallyl)oxy)benzofuran-3(2H)-one](/img/structure/B2810249.png)
